4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine
Description
4-{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine is a heterocyclic compound featuring a morpholine ring linked via a carbonyl group to an azetidine moiety, which is further substituted with a 4-methylpyrazole unit. This structure combines the conformational rigidity of azetidine and morpholine with the aromatic and coordination properties of pyrazole, making it a candidate for applications in medicinal chemistry and catalysis.
Properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11-6-14-17(7-11)10-12-8-16(9-12)13(18)15-2-4-19-5-3-15/h6-7,12H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPAWHFKDULTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the azetidine ring: This step often involves the reaction of the pyrazole derivative with an appropriate azetidine precursor under controlled conditions.
Coupling with morpholine: The final step involves the coupling of the azetidine-pyrazole intermediate with morpholine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or azetidine rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent for diseases like cancer and infectious diseases
Biological Activity
The compound 4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C_{12}H_{19}N_{3}O_{2}
- Molecular Weight : 237.30 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 237.30 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor | 0 |
| Hydrogen Bond Acceptor | 3 |
| Rotatable Bond Count | 3 |
The compound exhibits biological activity through various mechanisms, primarily targeting specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and other enzymes, which are crucial for cellular proliferation and survival.
Efficacy in Biological Assays
In vitro Studies : The compound has shown promising results in various in vitro assays, including:
- Anticancer Activity : Studies have indicated that the compound can inhibit the growth of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent.
Case Studies
-
Anticancer Efficacy :
- A study conducted on several cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Antimicrobial Testing :
- In a separate study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antibiotic.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. Variations in the pyrazole ring or alterations to the morpholine moiety have been shown to affect potency and selectivity towards specific biological targets.
Comparison with Similar Compounds
Structural Analogs
(a) 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline ()
- Structure : Features a central aniline core substituted with three 4-methylpyrazole groups.
- Key Data :
- Synthesis : Rapid synthesis (<1 day) due to short reaction times, contrasting with traditional Tp ligands requiring prolonged heating .
- Applications : Used in catalysis and medicinal chemistry; methyl groups enhance solubility in organic solvents .
(b) (R)-3-(3-Chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)morpholine ()
- Structure: Morpholine derivative with pyrazole and quinoline substituents.
- Applications : Acts as a bradykinin B2 receptor antagonist for treating skin diseases .
(c) 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone ()
- Structure : Combines morpholine with pyrrolo-pyridine and chlorophenyl groups.
- Synthesis : Prepared via nucleophilic substitution, similar to other aryl chloride intermediates .
Functional and Structural Contrasts
Pharmacological and Catalytic Relevance
- Tp Ligands : Demonstrate versatility in metal coordination, suggesting the target compound could serve as a ligand for transition metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
